5-(tert-Butoxy)-2-chlorotoluene
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Overview
Description
5-(tert-Butoxy)-2-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 5-(tert-Butoxy)-2-chlorotoluene typically involves the introduction of the tert-butoxy group and the chlorine atom onto the toluene ring. One common method involves the reaction of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Chemical Reactions Analysis
5-(tert-Butoxy)-2-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group, often using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(tert-Butoxy)-2-chlorotoluene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and other advanced materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)-2-chlorotoluene involves its ability to undergo various chemical transformations. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur on other parts of the molecule. The chlorine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 5-(tert-Butoxy)-2-chlorotoluene include:
2-Chlorotoluene: Lacks the tert-butoxy group, making it less reactive in certain chemical transformations.
5-(tert-Butoxy)-2-bromotoluene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-(tert-Butoxy)-2-fluorotoluene:
This compound stands out due to the combination of the tert-butoxy group and the chlorine atom, providing unique reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C11H15ClO |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
OXXABFPZYPDAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)Cl |
Origin of Product |
United States |
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